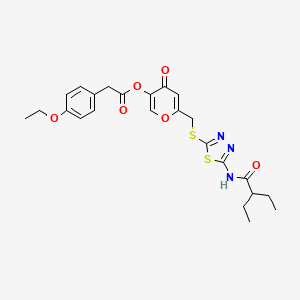

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate

Description

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S2/c1-4-16(5-2)22(30)25-23-26-27-24(35-23)34-14-18-12-19(28)20(13-32-18)33-21(29)11-15-7-9-17(10-8-15)31-6-3/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,25,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHAKSPHANNLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound generally involves multiple steps, combining thio, amido, and pyran groups under carefully controlled conditions. The process often starts with the formation of the 1,3,4-thiadiazole ring, which is then modified with an ethylbutanamido group. The key steps involve nucleophilic substitution, cyclization, and esterification.

Industrial Production Methods Industrial production can be scaled up using batch or continuous flow reactors, ensuring high yield and purity. Optimization of reaction conditions such as temperature, pressure, and pH is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions This compound can undergo various reactions such as oxidation, reduction, and substitution. Its thiadiazole ring makes it particularly reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. Reducing agents such as sodium borohydride may be used for reduction processes. Substitution reactions often involve halogens or other nucleophiles.

Major Products The primary products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

The thiadiazole component of this compound contributes significantly to its antimicrobial efficacy. Research indicates that derivatives of thiadiazole exhibit substantial antibacterial and antifungal properties. For example, a study demonstrated effective inhibition against various microbial strains, as summarized in the table below:

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Cytotoxic Activity

The cytotoxic potential of the compound was evaluated using the MTT assay against several cancer cell lines. The results indicated significant cytotoxicity, particularly against HeLa and MCF-7 cell lines, as shown below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 29 | Induction of apoptosis |

| MCF-7 | 35 | Cell cycle arrest in G2/M phase |

The increased lipophilicity due to the pyran and thiadiazole groups enhances the compound's ability to penetrate cell membranes, thereby increasing its cytotoxic effects.

Study on Thiadiazole Derivatives

A comprehensive study evaluated a series of thiadiazole derivatives for their antibacterial and cytotoxic properties. Findings indicated that modifications to the thiadiazole ring significantly affected both activities. Compounds similar to our target exhibited potent activity against resistant strains of bacteria.

Pyran Derivatives in Cancer Therapy

Another research focused on pyran derivatives highlighted their potential as anticancer agents. The study found that compounds with a similar structure to our target effectively induced apoptosis in cancer cells through mitochondrial pathways.

Mechanism of Action

Mechanism The compound exerts its effects by interacting with specific molecular targets, potentially inhibiting or activating enzymes or receptors. Its thiadiazole ring can bind to metal ions or other active sites, modulating biochemical pathways.

Molecular Targets and Pathways These targets include various enzymes involved in metabolic processes, as well as receptors that mediate cellular responses. The pathways affected could range from signal transduction to gene expression regulation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Influence : The substitution of 2-(4-ethoxyphenyl)acetate (target compound) vs. 4-ethoxybenzoate ( compound) alters lipophilicity and metabolic stability. The acetoxy group in the target compound may enhance membrane permeability compared to the benzoate analogue .

Thiadiazole Substitutions : The 2-ethylbutanamide group in the target compound is bulkier than the pyridyl or chloro-methoxyphenyl groups in other thiadiazoles. This steric bulk could reduce binding affinity to certain enzyme active sites but improve selectivity .

Biological Activity Trends : Thiadiazoles with electron-withdrawing groups (e.g., chloro, nitro) exhibit stronger antibacterial activity, whereas amide-linked substituents (as in the target compound) are associated with anticancer activity via kinase inhibition .

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological Data

Notes:

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate represents a novel class of chemical entities with potential therapeutic applications. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

This compound is synthesized through a multi-step process involving the formation of a thiadiazole ring and subsequent modifications to introduce the pyran and ethoxyphenyl moieties. The synthesis typically includes:

- Formation of Thiadiazole : The thiadiazole derivative is created from appropriate amides and thioketones.

- Pyran Ring Construction : The introduction of the pyran ring is achieved via cyclization reactions.

- Final Modifications : The ethoxyphenyl acetate is added to complete the structure.

The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant antiproliferative effects against various human cancer cell lines. A study reported that derivatives similar to our compound exhibited IC50 values in the micromolar range against breast and lung cancer cell lines .

Antimicrobial Activity

Thiadiazole compounds are also noted for their antimicrobial properties. In vitro assays have demonstrated that certain derivatives exhibit strong antibacterial and antifungal activities. For example, a related compound was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 50 µg/mL . This suggests that our compound may share similar antimicrobial efficacy.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.

- Disruption of Cellular Processes : By interfering with DNA synthesis and repair mechanisms, it may induce cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar thiadiazole derivatives:

These findings indicate that modifications to the thiadiazole structure can significantly enhance biological activity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step reactions. A key intermediate is prepared by reacting a thiol-containing precursor (e.g., 4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thiol) with sodium monochloroacetate in aqueous medium, followed by acidification with ethanoic acid . Inorganic salts are synthesized by reacting the acid with metal oxides or hydroxides, while organic salts require reaction with amines in propan-2-ol. Purification involves recrystallization or column chromatography. Intermediate characterization employs melting point analysis, elemental analysis, and IR spectroscopy to confirm functional groups .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

- 1H NMR spectroscopy : To verify proton environments and substituent positions (e.g., aromatic protons at δ 7.28–7.43 ppm in DMSO-d6) .

- IR spectroscopy : For identifying carbonyl (C=O, ~1700 cm⁻¹) and thioamide (N–H, ~3300 cm⁻¹) groups .

- Chromatography-mass spectrometry (LC-MS) : To confirm molecular ion peaks (e.g., m/z 305 [M+1]) and purity .

Q. How is purity assessed during synthesis?

Purity is validated via melting point consistency (e.g., 244°C for intermediates) and elemental analysis (C, H, N, S percentages within ±0.3% of theoretical values). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for quantitative purity assessment .

Advanced Research Questions

Q. How can computational methods predict biological activity and guide experimental design?

Molecular docking (e.g., using AutoDock Vina) evaluates binding affinities to target proteins (e.g., enzymes or receptors). Parameters include grid box sizing around active sites and Lamarckian genetic algorithms for conformational sampling . Validation involves comparing docking scores with in vitro assay results (e.g., IC50 values). Quantum mechanical calculations (DFT) assess electronic properties influencing reactivity .

Q. What strategies resolve contradictions in spectroscopic or analytical data?

Discrepancies in NMR/IR peaks or elemental analysis may arise from:

Q. How are reaction conditions optimized for thiadiazole ring formation?

Optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.

- Catalyst selection : Use p-toluenesulfonic acid for acid-catalyzed thiadiazole formation.

- Temperature control : 80–100°C for 6–12 hours ensures complete ring closure .

- Design of Experiments (DoE) : Statistical tools like response surface methodology (RSM) identify critical factors (e.g., molar ratios, pH) .

Q. What methodologies evaluate compound stability under physiological conditions?

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C).

- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and monitor degradation via HPLC.

- Forced degradation studies : Expose to UV light, H2O2, or heat to identify degradation products .

Q. How do heterogeneous and homogeneous catalytic systems compare in synthesis?

- Homogeneous catalysts (e.g., Pd(OAc)₂) offer higher selectivity but require post-reaction removal.

- Heterogeneous catalysts (e.g., zeolites) enable easier recovery and reuse, though reaction rates may be slower.

- Computational reaction path searches (e.g., using GRRM) predict transition states and guide catalyst design .

Q. What in vitro assays validate predicted biological activity?

Q. How are degradation pathways and metabolites identified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.